1-(Difluoromethyl)-4-ethynyl-1H-pyrazole
Overview
Description
1-(Difluoromethyl)-4-ethynyl-1H-pyrazole is a useful research compound. Its molecular formula is C6H4F2N2 and its molecular weight is 142.11 g/mol. The purity is usually 95%.
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Biological Activity
1-(Difluoromethyl)-4-ethynyl-1H-pyrazole is a heterocyclic compound with the molecular formula C₆H₄F₂N₂. This compound has garnered attention in medicinal chemistry due to its unique structural features, including a difluoromethyl group and an ethynyl group on a pyrazole ring. Research indicates that it exhibits significant biological activities, particularly in antimicrobial and anticancer applications.
Chemical Structure and Properties
- Molecular Formula : C₆H₄F₂N₂
- Molecular Weight : 142.11 g/mol
- Structural Features :
- Five-membered pyrazole ring containing two nitrogen atoms.
- Difluoromethyl and ethynyl substituents enhancing its reactivity.
Synthesis Methods
The synthesis of this compound can be achieved through several methods, including:
- Heterocyclization : Involves the reaction of hemiperfluoroenones with methylhydrazine.
- Electrophilic Substitution : Utilizes electrophilic reagents for introducing difluoromethyl groups into pyrazole structures.
- Radical Methods : Employs radical-mediated approaches for targeted functionalization.
Antimicrobial Activity
Research has shown that derivatives of this compound exhibit notable antimicrobial properties. A study demonstrated its effectiveness against various bacterial and fungal strains, making it a candidate for developing new antimicrobial agents .
Microorganism | Activity Observed | Reference |
---|---|---|
Staphylococcus aureus | Inhibition | |
Escherichia coli | Moderate inhibition | |
Candida albicans | Significant inhibition |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Pyrazole derivatives, including this compound, have shown potential in targeting various cancer cell lines. For instance, studies indicate that certain derivatives can inhibit lactate dehydrogenase (LDH) in glycolytic cancer cells, leading to reduced cell growth .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets, such as enzymes involved in metabolic pathways. For example, it may inhibit key enzymes like lactate dehydrogenase, affecting cellular metabolism and proliferation .
Case Studies and Research Findings
Several studies have explored the structure-activity relationships (SAR) of pyrazole derivatives, indicating that modifications to the pyrazole core can enhance biological activity. For instance, a study focused on optimizing pyrazole sulfonamide series found that certain modifications improved blood-brain barrier permeability while maintaining efficacy against Trypanosoma brucei .
Properties
IUPAC Name |
1-(difluoromethyl)-4-ethynylpyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F2N2/c1-2-5-3-9-10(4-5)6(7)8/h1,3-4,6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBGLDCDLIRGZOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CN(N=C1)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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